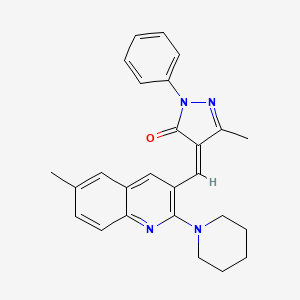
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor. It is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide acts as a selective antagonist of the endothelin B receptor, which is involved in the regulation of vascular tone, cell proliferation, and apoptosis. By blocking this receptor, this compound can inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism. In addition, it can also modulate the release of neurotransmitters and hormones, regulate the immune system, and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is its selectivity for the endothelin B receptor, which allows for more targeted and specific effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a selective antagonist of the endothelin B receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of cell proliferation and migration, regulation of vascular tone, and improvement of glucose metabolism. Despite its limitations, this compound has significant potential for the development of new drugs with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with N-butylamine to form N-butyl-3,4-dimethoxybenzylamine. This intermediate is then reacted with 2-hydroxy-3-iodoquinoline to form this compound. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and diabetes. It has been shown to inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism.
properties
IUPAC Name |
N-butyl-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)17-10-11-20(28-2)21(14-17)29-3)15-18-13-16-8-6-7-9-19(16)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOIZEVSEAEQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

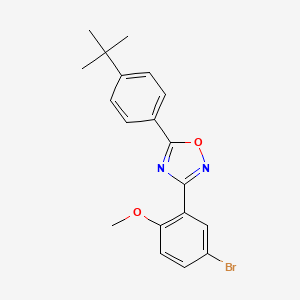

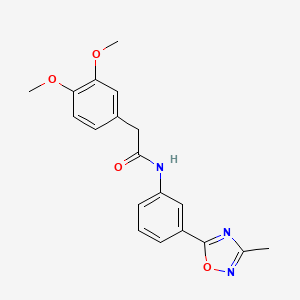
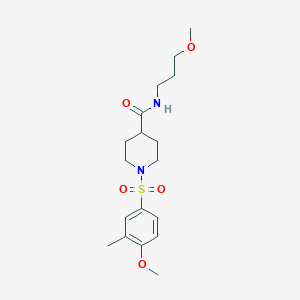

![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)

![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)

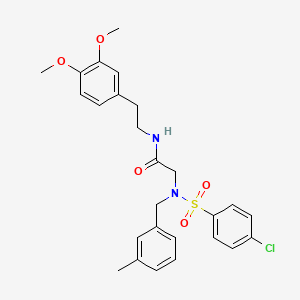
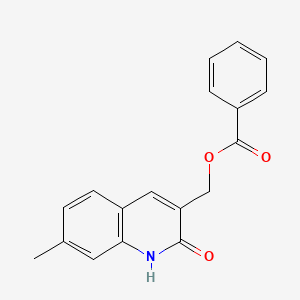
![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)
